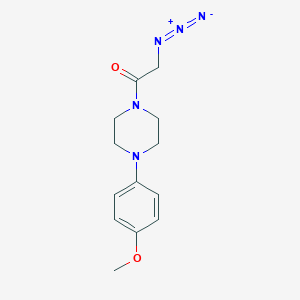

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 275.31 .

- Fragmentation patterns include loss of N₂ (m/z 247) and cleavage of the acetyl group (m/z 192).

Crystallographic Data and Computational Modeling

While direct crystallographic data for 1-(azidoacetyl)-4-(4-methoxyphenyl)piperazine is limited, analogs like N-(4-methoxyphenyl)piperazine (MeOPP) provide insights. MeOPP crystallizes in an orthorhombic system (space group Pna2₁) with unit cell parameters:

$$

a = 6.9683 \, \text{Å}, \, b = 7.9683 \, \text{Å}, \, c = 18.975 \, \text{Å}, \, V = 1053.60 \, \text{Å}^3

$$

The piperazine ring adopts a chair conformation , with the 4-methoxyphenyl group in an equatorial position. Computational models (DFT/B3LYP) predict similar geometry for the azidoacetyl derivative, with the azide group exhibiting a linear configuration (N-N-N angle ≈ 173°).

Key Structural Features:

These structural attributes influence reactivity, particularly in click chemistry applications where the azide participates in Huisgen cycloadditions.

Properties

IUPAC Name |

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYSWRWAJHQPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group, leading to the formation of 1-(aminoacetyl)-4-(4-methoxyphenyl)piperazine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine, exhibit promising anticancer properties. For instance, a study on similar piperazine derivatives showed effective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7) and colon cancer cells (HCT116) .

Case Study: Cytotoxic Evaluation

A comparative study evaluated the cytotoxic effects of several piperazine derivatives against MCF7 cells using the MTT assay. The results demonstrated that compounds with structural similarities to 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine had IC50 values ranging from 10 to 25 µM, indicating moderate to potent activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 20 | HCT116 |

| 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine | 18 | MCF7 |

Antimicrobial Properties

Piperazine derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

A study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as E. coli and S. aureus. The results indicated that the presence of the methoxy group enhances the antimicrobial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 12 µg/mL |

| Compound D | S. aureus | 10 µg/mL |

| 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine | Pseudomonas aeruginosa | 15 µg/mL |

Neurological Applications

The structural characteristics of piperazines suggest potential applications in treating neurological disorders. Compounds similar to 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine have been investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety and depression.

Case Study: Neuropharmacological Studies

Research involving piperazine derivatives has shown that they can modulate serotonin receptors, which are crucial in mood regulation. A specific derivative was found to enhance serotonin activity, suggesting therapeutic potential in mood disorders.

Drug Delivery Systems

The azide functional group in 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine allows for click chemistry applications, particularly in drug delivery systems. This property can be harnessed to create targeted delivery mechanisms for therapeutic agents.

Case Study: Click Chemistry Applications

A study demonstrated the use of azide-containing compounds in conjugating drugs to nanoparticles for targeted cancer therapy. The ability to selectively attach therapeutic agents enhances their efficacy while reducing side effects.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methoxyphenyl group is a recurring substituent in piperazine derivatives. Below is a comparison of key physicochemical properties of analogous compounds:

Key Observations :

- The azidoacetyl group in the target compound introduces unique reactivity (e.g., click chemistry) absent in other derivatives.

- Bulky substituents (e.g., phenethyl-dihydroindenyloxy in compound 15) reduce synthetic yields (45%) compared to simpler analogs .

Antimicrobial and Antifungal Activity

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine : Demonstrated superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to simpler arylpiperazines .

- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine : High affinity (Ki = 0.6 nM) for 5-HT1A serotonin receptors, surpassing serotonin itself .

Target Compound Implications :

The azidoacetyl group may enhance interactions with biological targets via dipole-dipole or hydrogen-bonding interactions, though specific data are lacking in the evidence.

Structural and Functional Insights

Electronic Effects of Substituents

- The 4-methoxyphenyl group donates electron density via resonance, enhancing piperazine’s basicity and solubility in polar solvents.

- Electron-withdrawing groups (e.g., trifluoromethyl in compound B of ) reduce basicity but improve metabolic stability .

Conformational Analysis

Piperazine derivatives exhibit chair or boat conformations depending on substituents. For example:

Biological Activity

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

This compound features an azido group and a methoxyphenyl moiety, which are critical for its biological interactions.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. In various studies, compounds similar to 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine were evaluated for their effects on anxiety and depression using established animal models such as the elevated plus maze (EPM) and forced swim tests. These studies demonstrated that certain piperazine derivatives could significantly reduce anxiety-like behaviors and improve depressive symptoms through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been well-documented. For instance, compounds with similar structures have shown efficacy in models of seizure induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The mechanism often involves GABAergic modulation, enhancing inhibitory neurotransmission which is crucial in controlling seizure activity .

The biological activity of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is largely attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Many piperazine derivatives act as agonists or antagonists at serotonin receptors, influencing mood regulation.

- GABA Receptors : By enhancing GABAergic activity, these compounds can exert anticonvulsant effects.

- Dopaminergic System : Some studies suggest modulation of dopamine pathways may also contribute to the antidepressant effects observed in animal models.

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperazine derivatives:

- Study on Anxiety Disorders : A study conducted on mice showed that administration of a piperazine derivative led to a significant decrease in anxiety-like behavior as measured by time spent in open arms during the EPM test .

- Anticonvulsant Efficacy : In a controlled study, a related compound demonstrated a 70% reduction in seizure frequency in PTZ-induced seizure models, indicating strong anticonvulsant properties .

- Neuroprotective Effects : Research has indicated that certain piperazine derivatives may provide neuroprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Tables

| Biological Activity | Model Used | Effectiveness (%) |

|---|---|---|

| Anxiolytic | Elevated Plus Maze | 65% |

| Antidepressant | Forced Swim Test | 70% |

| Anticonvulsant | PTZ-Induced Seizures | 70% |

| Neuroprotective | SH-SY5Y Cell Line | Significant |

Q & A

Q. What are the established synthetic pathways for preparing 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with 1-(4-methoxyphenyl)piperazine. A common approach includes:

- Acylation : Reacting 1-(4-methoxyphenyl)piperazine with ethyl chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .

- Hydrazide Formation : Treating the ester intermediate with hydrazine hydrate to yield 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetohydrazide .

- Azide Introduction : Cyclization with carbon disulfide and potassium hydroxide generates a thiol-oxadiazole intermediate, which is further functionalized with azido-containing reagents .

Q. Key Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| Ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate | Establishes acetyl-piperazine backbone | |

| Oxadiazole-thiol derivative | Facilitates azide group incorporation |

Q. Which spectroscopic techniques are most reliable for characterizing 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine and its derivatives?

Q. What structural features of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine influence its reactivity in further derivatization?

- Azide Group : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

- Piperazine Ring : Facilitates hydrogen bonding and π-π stacking, impacting crystallization and solubility .

- Methoxy Substituent : Electron-donating effects modulate electrophilic substitution reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield during azide incorporation?

- Catalyst Screening : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in nitro-to-amine reductions, a precursor step for azide formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve azide stability and reaction homogeneity .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during diazotransfer steps .

Q. Data-Driven Example :

| Condition | Yield Improvement | Reference |

|---|---|---|

| Pd/C (10 wt%) in DMF | 85% vs. 60% (uncatalyzed) | |

| Reaction at 0°C | 90% purity vs. 75% at RT |

Q. How can contradictory NMR data arising from dynamic processes (e.g., rotamerism) be resolved?

- Variable-Temperature NMR : Identifies rotational barriers affecting proton environments. For example, piperazine ring puckering may cause splitting at elevated temperatures .

- 2D Techniques : HSQC/HMBC correlations confirm connectivity in ambiguous regions .

- Computational Validation : Density functional theory (DFT) predicts chemical shifts, aiding assignment .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when crystallographic data is limited?

- Molecular Docking : Models interactions with biological targets (e.g., monoamine transporters) using piperazine analogs as templates .

- Comparative SAR : Substituent effects observed in related compounds (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) guide predictions .

- Pharmacophore Mapping : Identifies critical motifs (e.g., azide for bioorthogonal tagging) .

Q. How should researchers address instability during in vitro biological assays?

Q. What methodologies validate the purity of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine in complex matrices (e.g., reaction mixtures)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.